2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-4-10-18-15-11-12(2)19-17-16(13(3)20-21(15)17)14-8-6-5-7-9-14/h5-9,11,18H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFGOYDCWVDXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction may involve the use of reagents such as hydrazine, phenylhydrazine, and propylamine, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and pressure conditions are optimized to achieve high yields and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at different positions of the molecule can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2,5-Dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s activity and physicochemical properties are influenced by substituent variations. Below is a comparative analysis with key derivatives:
Key Trends and Insights
CRF1 Antagonists :
- N-Substituents : Bulky or polar groups (e.g., bis(2-methoxyethyl) in MPZP) improve receptor binding and selectivity . The target compound’s propyl group may offer a balance between lipophilicity and metabolic stability.
- 3-Substituents : Electron-donating groups (e.g., methoxy in MPZP) enhance CRF1 affinity, while phenyl (target compound) may require optimization for activity.
Anti-Mycobacterial Agents :
- 3- and 5-Substituents : Electron-withdrawing groups (e.g., fluorine in Compound 32) improve activity against M. tuberculosis . The target compound’s methyl and phenyl groups may reduce potency compared to fluorinated analogs.
- N-Substituents : Pyridinylmethyl groups (e.g., Compound 32) enhance cellular permeability, whereas alkyl chains (propyl) may reduce efficacy .
Physicochemical Properties :
Biological Activity
2,5-Dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.
- Molecular Formula : C17H20N4
- Molecular Weight : 280.37 g/mol
- Exact Mass : 280.168797 g/mol
- InChIKey : GBFGOYDCWVDXCB-UHFFFAOYSA-N
Antiviral Activity
Recent studies indicate that pyrazolo[1,5-a]pyrimidine derivatives exhibit antiviral properties. Specifically, this compound has been noted for its effectiveness against viral infections. The compound's mechanism involves the inhibition of viral replication pathways, making it a candidate for further development in antiviral therapies .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity. It has been evaluated alongside other pyrazole derivatives, demonstrating significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds related to this structure exhibited up to 76% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .
Neuroprotective Properties
Emerging evidence suggests that this compound may enhance cognitive functions and memory retention in rodent models. Inhibition of phosphodiesterase (PDE) types 2 and 10 has been linked to improved cognitive outcomes, indicating a potential neuroprotective role for this compound in conditions such as Alzheimer's disease .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- PDE Inhibition : The compound inhibits phosphodiesterases, leading to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for cellular signaling pathways involved in inflammation and cognition.
- Cytokine Modulation : By modulating the expression of cytokines, the compound reduces inflammatory responses and potentially alters immune system activity.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors. For example, describes the use of silylformamidine in benzene under reflux to functionalize position 7 of the pyrazolo[1,5-a]pyrazine core, followed by crystallization from hexane to isolate the product . Optimization includes solvent selection (e.g., benzene for improved solubility), controlled heating/cooling rates, and purification via column chromatography or recrystallization. Yield improvements are achieved by adjusting molar ratios (e.g., 1:1.2 for starting material to reagent) and using catalysts like triethylamine .
| Reaction Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Benzene | High solubility |
| Temperature | 80–100°C | Faster cyclization |
| Catalyst | Triethylamine | Reduced side products |
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : 1H/13C NMR and IR spectroscopy are essential. and highlight the use of 1H NMR (δ 7.2–8.1 ppm for aromatic protons) and 13C NMR (e.g., δ 160–165 ppm for carbonyl groups) to confirm substituent positions and regioselectivity . IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹). Mass spectrometry (MS) further validates molecular weight (e.g., m/z 406.48 for derivatives) .
Advanced Research Questions
Q. How can computational methods improve the design of novel derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (as in ) predict regioselectivity and stability of intermediates. For example, ICReDD’s approach combines computational modeling with experimental feedback to optimize substituent placement (e.g., trifluoromethyl groups at position 2 for enhanced binding affinity) . Computational docking studies (e.g., AutoDock Vina) guide modifications to improve kinase inhibition (e.g., CDK9 targeting) by analyzing steric and electronic interactions .
| Computational Tool | Application | Outcome |
|---|---|---|
| DFT Calculations | Predict reaction intermediates | Identifies stable cyclization pathways |
| Molecular Docking | Analyze target binding (e.g., CDK9) | Optimizes substituent geometry for affinity |
Q. What experimental strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Discrepancies in enzyme inhibition (e.g., CDK9 vs. other kinases) are addressed via:
-
Dose-response assays to determine IC50 values under standardized conditions .
-
Selectivity profiling using kinase panels (e.g., Eurofins KinaseProfiler) to compare inhibition across targets .
-
Structural analogs analysis : For instance, shows that trifluoromethyl groups enhance selectivity, while dimethylaminoethyl groups may introduce off-target effects .
Strategy Example Reference Kinase Profiling Eurofins KinaseProfiler assay SAR Studies Trifluoromethyl vs. methyl substitution
Q. How do structural modifications at position 3 (phenyl) and position 7 (N-propyl) influence physicochemical properties?
- Methodological Answer :
-
Position 3 (phenyl) : Introducing electron-withdrawing groups (e.g., nitro, ) increases electrophilicity, improving reactivity in nucleophilic substitutions . Hydrophobic phenyl groups enhance membrane permeability (logP increase by ~0.5 units) .
-
Position 7 (N-propyl) : Alkyl chains (e.g., propyl) improve solubility in non-polar solvents (e.g., logS increase by 1.2 units) but may reduce aqueous bioavailability. shows that dimethylaminoethyl substituents at this position enhance CNS penetration due to increased lipophilicity .
Modification Property Impact Phenyl (position 3) ↑ LogP, ↑ electrophilic reactivity N-propyl (position 7) ↑ Solubility in organic phases
Methodological Considerations for Experimental Design
Q. What safety protocols are critical when handling pyrazolo[1,5-a]pyrimidine derivatives during synthesis?
- Methodological Answer :
- Use gloveboxes for air-sensitive steps (e.g., silylformamidine reactions, ) .
- PPE : Nitrile gloves, lab coats, and safety goggles ( ) .
- Waste disposal : Segregate halogenated byproducts (e.g., from trifluoromethyl groups) for incineration .
Data Contradiction Analysis
Q. Why do reported yields for similar derivatives vary across studies (e.g., 62% vs. 86%)?
- Methodological Answer : Variations arise from:
- Solvent purity : uses anhydrous benzene, while lower-purity solvents reduce yields .
- Catalyst loading : Higher triethylamine ratios (e.g., 1.5 eq.) in improve yields compared to 1.2 eq. in other protocols .
- Workup techniques : Crystallization vs. column chromatography (e.g., reports 62% yield after crystallization, while achieves 86% via optimized chromatography) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
